(3-CHLOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE
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Overview
Description
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazino]methanone is a complex organic compound that features a chlorinated phenyl group, a methyl-substituted cyclohexyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-(4-methylcyclohexyl)piperazine: This intermediate is synthesized by reacting 4-methylcyclohexylamine with piperazine in the presence of a suitable solvent like ethanol.
Coupling Reaction: The final step involves the reaction of 3-chlorobenzoyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazino]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazino]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as chlorinated phenyl rings, but differ in their functional groups and overall structure.
Triazole-tethered compounds: These compounds share the piperazine ring but have different substituents and functional groups.
Uniqueness
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazino]methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-14-5-7-17(8-6-14)20-9-11-21(12-10-20)18(22)15-3-2-4-16(19)13-15/h2-4,13-14,17H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXHNQPEVJPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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